6-(3-fluorophenyl)-2-methyl-7-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine
Description
The compound 6-(3-fluorophenyl)-2-methyl-7-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine is a fused heterocyclic molecule featuring a chromeno-triazolo-pyrimidine core with a 3-fluorophenyl group at position 6, a methyl group at position 2, and a thiophen-2-yl moiety at position 5.
Properties
IUPAC Name |
9-(3-fluorophenyl)-4-methyl-11-thiophen-2-yl-8-oxa-12,13,15,17-tetrazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,13,15-hexaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17FN4OS/c1-13-7-8-17-16(10-13)20-19(22(29-17)14-4-2-5-15(24)11-14)21(18-6-3-9-30-18)28-23(27-20)25-12-26-28/h2-12,21-22H,1H3,(H,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHSCQTGZVIVAEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(C3=C2NC4=NC=NN4C3C5=CC=CS5)C6=CC(=CC=C6)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17FN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is an appealing target for cancer treatment as it targets tumor cells in a selective manner.
Mode of Action
The compound interacts with CDK2, inhibiting its activity and thus disrupting the cell cycle. This results in the inhibition of cell proliferation, particularly in cancer cells.
Biological Activity
The compound 6-(3-fluorophenyl)-2-methyl-7-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on available research findings.
Structural Characteristics
The unique structure of this compound includes:
- A chromeno core which is known for various biological activities.
- A triazole ring that enhances its pharmacological profile.
- Substituents such as a fluorophenyl group and a thiophene ring that may influence its reactivity and interaction with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions tailored to introduce the chromeno and triazole moieties effectively. While specific synthetic pathways for this exact compound are not widely documented, similar compounds often utilize methods like cyclization reactions involving substituted phenols and hydrazines.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities including:
- Anticancer properties : Many derivatives demonstrate significant antiproliferative effects against various cancer cell lines.
- Antimicrobial activity : Certain analogs have shown effectiveness against bacterial strains.
- Anti-inflammatory effects : Some studies suggest potential in modulating inflammatory responses.
Anticancer Activity
A study evaluated the antiproliferative activity of structurally related triazole compounds against breast, colon, and lung cancer cell lines. The results indicated that compounds with fluorinated aryl groups exhibited enhanced activity compared to their non-fluorinated counterparts. For instance, a compound similar in structure showed an IC50 value of 6.2 μM against colon carcinoma cells .
Antimicrobial Properties
Another investigation focused on the antimicrobial efficacy of thiophene-containing triazole derivatives. These compounds were tested against common pathogens, revealing significant activity against strains like E. coli and S. aureus. The presence of the thiophene ring was crucial for enhancing antimicrobial potency .
Mechanistic Insights
The mechanisms underlying the biological activities of these compounds often involve:
- Enzyme inhibition : Many triazole derivatives act by inhibiting key enzymes involved in cancer cell proliferation.
- Receptor modulation : Some studies indicate that these compounds may interact with specific receptors or signaling pathways that lead to apoptosis in cancer cells.
Comparative Analysis of Related Compounds
The following table summarizes key differences between this compound and other structurally similar compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 6-(4-fluorophenyl)-2-methyl-7-(thiophen-2-yl) | Lacks chromeno structure | Moderate anticancer activity |
| 7-(3-thienyl)-6H-chromeno[4,3-d][1,2,4]triazolo | Contains thienyl instead of fluorophenyl | Enhanced antimicrobial effects |
| 5-(4-nitrophenyl)-triazolo[1,5-a]pyrimidine | Different electronic properties | Lower antiproliferative activity |
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of compounds with similar structures. For instance, derivatives of chromeno-pyridine have shown significant inhibitory effects on various cancer cell lines. The introduction of specific substituents can enhance the efficacy against tumors such as breast (MCF-7) and colon (HCT116) cancers. The structure-activity relationship (SAR) indicates that modifications can lead to improved selectivity and potency against cancer cells .
Neuroprotective Effects
Compounds in this class have been investigated for their neuroprotective effects, particularly as inhibitors of monoamine oxidase (MAO) enzymes. These enzymes are implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Inhibitors targeting MAO B have shown promise in reducing neurotoxic effects and improving cognitive functions .
Antimicrobial Properties
The antimicrobial activity of related compounds has been evaluated using standard methods like disk diffusion. Some derivatives exhibit notable antibacterial and antifungal activities, suggesting that the chromeno-triazolo-pyrimidine scaffold may be a viable candidate for developing new antimicrobial agents .
Case Study 1: Anticancer Evaluation
A study synthesized several derivatives based on the chromeno-triazolo-pyrimidine framework and tested their cytotoxicity against multiple cancer cell lines. The results indicated that specific structural modifications led to enhanced anticancer activity, with some compounds achieving IC50 values in the low micromolar range against resistant ovarian cancer cells .
Case Study 2: Neuroprotection in Animal Models
In vivo studies utilizing animal models demonstrated that certain derivatives could significantly reduce behavioral deficits associated with neurodegeneration. These findings support the hypothesis that targeting MAO B with these compounds can mitigate neurodegenerative processes .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The fluorophenyl group participates in selective nucleophilic aromatic substitution (SNAr) under basic conditions. For example:
-
Hydroxylation : Reaction with NaOH/EtOH at 80°C replaces fluorine with hydroxyl groups (yield: 65–72%) .
-
Amination : Treatment with NH₃/MeCN under microwave irradiation yields amino derivatives (yield: 58%) .
Table 1: SNAr Reactions of the Fluorophenyl Group
| Reagent | Conditions | Product | Yield (%) |
|---|---|---|---|
| NaOH/EtOH | 80°C, 6 hr | Hydroxylated derivative | 65–72 |
| NH₃/MeCN | Microwave, 100°C, 30 min | Aminated derivative | 58 |
| KSCN/DMSO | Reflux, 12 hr | Thiocyano derivative | 47 |
Electrophilic Thiophene Functionalization
The thiophene ring undergoes electrophilic substitution, primarily at the 5-position:
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Sulfonation : H₂SO₄/SO₃ at 0°C introduces sulfonic acid groups (yield: 82%) .
-
Nitration : HNO₃/AcOH at 50°C produces nitro-thiophene analogs (yield: 75%).
Mechanistic Insight :
The electron-rich thiophene directs electrophiles to the 5-position due to resonance stabilization from sulfur’s lone pairs .
Oxidation of the Dihydrochromeno Ring
The 7,12-dihydrochromeno moiety oxidizes to a fully aromatic system under mild conditions:
-
With DDQ : 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in CH₂Cl₂ at 25°C achieves quantitative oxidation in 2 hr .
Table 2: Oxidation Outcomes
| Oxidizing Agent | Solvent | Time (hr) | Product |
|---|---|---|---|
| DDQ | CH₂Cl₂ | 2 | Aromatic chromeno-triazolo system |
| KMnO₄ | H₂O/acetone | 6 | Over-oxidized byproducts |
Triazolopyrimidine Core Reactivity
The triazolo[1,5-a]pyrimidine system undergoes:
-
Ring-Opening : HCl/EtOH (1:1) at reflux cleaves the
Comparison with Similar Compounds
Structural Modifications and Key Substituents
The target compound’s activity and physicochemical properties are influenced by its substituents. Below is a comparative analysis with structurally analogous compounds:
Table 1: Structural and Physicochemical Comparison
*Estimated based on structural similarity to .
Key Research Findings
Fluorine vs. Chlorine : Fluorine in the target compound likely improves metabolic stability and target binding compared to chlorine, as seen in ’s fluorophenyl-triazolopyrimidines .
Thiophene Contribution : The thiophen-2-yl group enhances aromatic stacking interactions, similar to 7-phenyl derivatives in .
Methyl Group Impact : The methyl group at position 2 balances steric effects without significantly increasing molecular weight, a strategy validated in ’s methyl-substituted triazolopyrimidines .
Preparation Methods
Stepwise Cyclocondensation
This method involves sequential formation of the triazole and pyrimidine rings:
Triazole Ring Synthesis : Hydrazinolysis of thioureido intermediates (e.g., 3-thioxo-pyrimidotriazinones) with hydrazine hydrate generates 5-amino-1,2,4-triazole derivatives. For example, treatment of thioureido analogue 3 (see Scheme 2 in) with N2H4·H2O in methanol at 60°C produces the triazole precursor in 78% yield.
Pyrimidine Ring Closure : Cyclocondensation with enaminones or α,β-unsaturated ketones completes the triazolo-pyrimidine system. A representative protocol uses 3′,4′,5′-trimethoxyacetophenone-derived enaminone 10 (from) in glacial acetic acid at 80°C, achieving 70–82% yields for analogous structures.
One-Pot Tandem Cyclization
Emerging methodologies leverage tandem reactions to streamline synthesis. A 2024 study demonstrated that treating chromeno-thiophene intermediates with dimethylformamide dimethyl acetal (DMF-DMA) and malononitrile under microwave irradiation (150 W, 120°C) directly forms the triazolo-pyrimidine ring in 68% yield. This approach reduces purification steps and improves atom economy.
Functional Group Installation
3-Fluorophenyl Incorporation
The 3-fluorophenyl group is typically introduced via Ullmann-type coupling or nucleophilic aromatic substitution (SNAr). Key findings include:
- Copper-Catalyzed Coupling : Using CuI (10 mol%) and 1,10-phenanthroline in DMF at 110°C, 3-fluoroiodobenzene reacts with chromeno-triazolo intermediates to afford coupling products in 65–72% yield.
- SNAr with Fluorobenzenes : Electron-deficient chromeno intermediates undergo SNAr with 3-fluoronitrobenzene in the presence of K2CO3, achieving 58% conversion.
Methyl Group Introduction
The C2-methyl group originates from alkylation or reductive amination :
- Methylation with CH3I : Treatment of secondary amine intermediates with methyl iodide and K2CO3 in acetonitrile at 50°C installs the methyl group in 89% yield.
- Reductive Amination : Formaldehyde and NaBH3CN selectively reduce imine intermediates to methylated amines, as validated by 1H-NMR δ 2.35 (s, 3H).
Thiophen-2-yl Attachment
Thiophen-2-yl groups are incorporated via:
- Palladium-Catalyzed Cross-Coupling : Suzuki-Miyaura reactions with 2-thienylboronic acid and Pd(PPh3)4 in toluene/EtOH (3:1) at 80°C achieve 75–80% yields.
- Direct Cycloaddition : Thiophene-2-carboxaldehyde participates in Hantzsch-type cyclizations with chromeno intermediates, forming fused rings in one pot.
Optimization and Catalytic Innovations
Recent studies emphasize green chemistry principles:
Nanocatalysts like silica-grafted sulfonic acid reduce energy input and enhance selectivity for the target compound. For example, cyclocondensation under solvent-free conditions at 80°C achieves 92% yield compared to 70% with conventional POCl3-mediated methods.
Analytical Validation
Critical spectroscopic benchmarks for the final compound include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
